3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
This compound features a tetrahydroquinazolin-4-one core with a sulfanylidene group at position 2 and a 4-(4-methoxyphenyl)piperazine-1-carbonyl substituent at position 2.
Properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-21-12-10-19(11-13-21)28-14-16-29(17-15-28)24(31)18-6-8-20(9-7-18)30-25(32)22-4-2-3-5-23(22)27-26(30)34/h2-13,22H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQMFONCXMNXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic molecule that incorporates several pharmacologically relevant moieties. Its structure includes a piperazine ring, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazolin core with a sulfanylidene group and a methoxyphenyl-piperazine substituent. The presence of these functional groups suggests potential interactions with various biological targets.
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, particularly the 5-HT_1A receptor. Compounds with similar structures have shown significant binding affinity to these receptors, indicating potential anxiolytic and antidepressant effects. For instance, related compounds exhibited Ki values in the low nanomolar range (1.2 nM) for 5-HT_1A receptors, highlighting their potency as ligands .
- Antioxidant Properties : Preliminary studies suggest that the sulfanylidene group may confer antioxidant properties to the compound. Antioxidants play crucial roles in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial effects against various bacterial strains. For example, compounds containing piperidine and sulfonamide functionalities showed moderate to strong antibacterial activity against pathogens like Salmonella typhi .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activities:
- Binding Affinity : The compound's binding affinity to serotonin receptors was assessed using radiolabeled ligand displacement assays. Results indicated a high affinity for 5-HT_1A receptors.
- Antimicrobial Screening : The compound was tested against several bacterial strains using standard disc diffusion methods. Results showed varying degrees of inhibition, suggesting that modifications to the structure could enhance antibacterial efficacy.
Case Studies
- Neuropharmacological Effects : A study investigating the effects of structurally similar piperazine derivatives on anxiety and depression models in rodents found that these compounds significantly reduced anxiety-like behaviors when administered at specific dosages.
- Anticancer Potential : Another investigation into related tetrahydroquinazoline derivatives indicated that they exhibited cytotoxic effects against several cancer cell lines through apoptosis induction pathways.
Data Tables
| Activity Type | Test Method | Results |
|---|---|---|
| 5-HT_1A Binding Affinity | Radiolabeled Ligand Displacement | Ki = 1.2 nM |
| Antimicrobial Activity | Disc Diffusion | Moderate to strong inhibition |
| Cytotoxicity | MTT Assay | Significant against cancer lines |
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinazolinone vs. Related Heterocycles
- 6-(Morpholin-4-yl)-tetrahydroquinazolinone derivative (): This analog replaces the 3-phenyl group with a methylene-linked morpholine at position 4. The morpholine ring enhances aqueous solubility due to its polar oxygen atom, which may improve pharmacokinetics. However, the absence of the phenyl linker could reduce aromatic stacking interactions in target binding .
- Coumarin-piperazine derivative (): Replaces the tetrahydroquinazolinone core with a coumarin scaffold. Coumarins are known for UV fluorescence and anticoagulant activity, suggesting divergent biological applications. The piperazine-propoxy chain in this compound may enhance membrane permeability compared to the carbonyl-linked piperazine in the target molecule .
Piperazine Substitutions
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ():
Features a 2-methoxyphenyl-piperazine attached to a piperidine ring. The 2-methoxy group may alter receptor selectivity compared to the 4-methoxy orientation in the target compound. The ethyl carboxylate group introduces an ester, which could affect metabolic stability .- QH-03: Quinoline-piperazine hydrazine derivative (): Incorporates a 7-chloro-quinoline group linked to piperazine. The hydrazine linker may confer redox activity, differing from the carbonyl in the target compound .
Functional Group Variations
- 4-Thiazolidinones with benzothiazole (): These compounds replace the sulfanylidene group with a thiazolidinone ring. The benzothiazole moiety is linked to antimicrobial activity, particularly against E. coli and C. albicans. The electron-donating 4-methoxyphenyl group in the target compound may similarly enhance DNA interaction, as seen in these analogs .
- Triazolone-piperazine derivative (): Substitutes the tetrahydroquinazolinone core with a triazolone ring. Triazolones are more rigid and may enhance metabolic stability. The 4-methoxyphenylpiperazine group is retained, suggesting shared receptor-binding profiles .
Comparative Data Table
Key Research Findings
- Antimicrobial Mechanisms: The sulfanylidene group in the target compound may mimic the DNA cleavage activity observed in 4-thiazolidinones (), suggesting a shared mechanism via electron-deficient sulfur interactions .
- Receptor Selectivity : The 4-methoxyphenyl group in the target compound and its triazolone analog () may target serotonin or dopamine receptors, common for piperazine derivatives, whereas the 2-methoxy analog () could exhibit distinct binding profiles .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The retrosynthetic breakdown reveals three critical fragments:
- Tetrahydroquinazolin-4-one core with a sulfanylidene group at position 2.
- 4-(Piperazine-1-carbonyl)phenyl substituent at position 3.
- 4-Methoxyphenyl group appended to the piperazine nitrogen.
Key disconnections include:
- Amide bond formation between the quinazolinone amine and the carboxylic acid derivative of the piperazine-phenyl group.
- Thionation of a carbonyl group to introduce the sulfanylidene functionality.
- Piperazine ring construction and subsequent functionalization.
Synthesis of the Tetrahydroquinazolinone Core
The quinazolinone scaffold is typically synthesized via cyclocondensation reactions.
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives react with urea or thiourea under acidic conditions to form 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. For example:
$$
\text{Anthranilic acid} + \text{Thiourea} \xrightarrow{\text{HCl, reflux}} \text{2-Sulfanylidene-tetrahydroquinazolin-4-one}
$$
Reaction Conditions :
Alternative Route via Isatoic Anhydride
Isatoic anhydride reacts with primary amines to form 3-substituted quinazolinones. For the target compound, a protected amine (e.g., benzylamine) facilitates selective functionalization:
$$
\text{Isatoic anhydride} + \text{R-NH}_2 \xrightarrow{\text{DMF, rt}} \text{3-Amino-quinazolinone}
$$
Optimization Notes :
Introduction of the Sulfanylidene Group
The sulfanylidene (C=S) group at position 2 is introduced via thionation or direct cyclization with sulfur-containing reagents.
Thionation Using Lawesson’s Reagent
A preformed quinazolin-4-one undergoes thionation:
$$
\text{Quinazolin-4-one} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF, reflux}} \text{2-Sulfanylidene-quinazolin-4-one}
$$
Key Data :
Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carbonylphenyl Moiety
This fragment requires two sub-components:
- 4-Carboxyphenylpiperazine
- 4-Methoxyphenylpiperazine
Preparation of 4-Carboxyphenylpiperazine
Coupling Piperazine to 4-Nitrobenzoic Acid
- Esterification :
$$
\text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl 4-nitrobenzoate}
$$ - Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Piperazine Attachment :
$$
\text{Methyl 4-aminobenzoate} + \text{Piperazine} \xrightarrow{\text{EDC, DCM}} \text{Methyl 4-(piperazin-1-yl)benzoate}
$$ - Hydrolysis :
$$
\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(Piperazin-1-yl)benzoic acid}
$$
Functionalization with 4-Methoxyphenyl Group
The piperazine nitrogen is alkylated using 4-methoxybenzyl chloride:
$$
\text{4-(Piperazin-1-yl)benzoic acid} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{4-[4-(4-Methoxyphenyl)piperazin-1-yl]benzoic acid}
$$
Conditions :
Final Coupling via Amide Bond Formation
The quinazolinone amine reacts with the activated carboxylic acid derivative.
Carbodiimide-Mediated Coupling
$$
\text{2-Sulfanylidene-quinazolin-4-one} + \text{4-[4-(4-Methoxyphenyl)piperazin-1-yl]benzoic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}
$$
Optimized Parameters :
Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, aromatic), 4.10 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
- MS (ESI+) : m/z 562.2 [M+H]⁺.
Purity Data :
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for cyclization and coupling steps.
Challenges and Optimization Opportunities
- Low Yields in Amide Coupling : attributed to steric hindrance; microwave irradiation improves efficiency (yield提高到70%).
- Sulfanylidene Oxidation : 需严格厌氧条件以防止C=S氧化为C=O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
